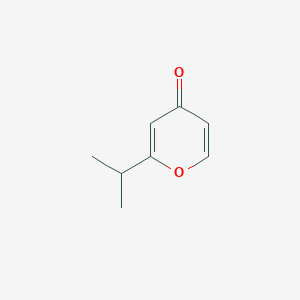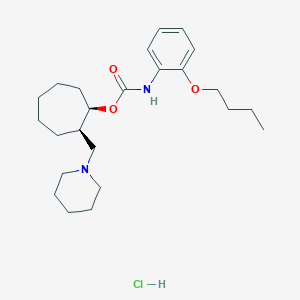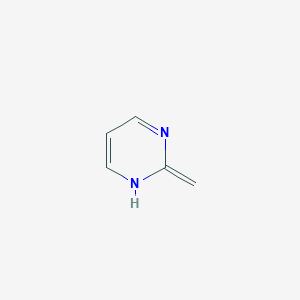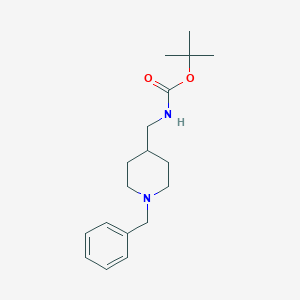
2-Isopropyl-4H-pyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isopropyl-4H-pyran-4-one, also known as IPP, is a chemical compound that has been widely studied for its various applications in scientific research. This compound is a pyranone derivative, and its unique structure makes it a valuable tool for investigating various biological processes in the laboratory.
作用機序
The mechanism of action of 2-Isopropyl-4H-pyran-4-one is not fully understood, but it is believed to act as a chelating agent, binding to metal ions in biological systems and disrupting their function. This has led to investigations into the potential use of 2-Isopropyl-4H-pyran-4-one as a therapeutic agent for diseases such as cancer and Alzheimer's disease, which are characterized by abnormal metal ion concentrations.
生化学的および生理学的効果
2-Isopropyl-4H-pyran-4-one has been shown to have a range of biochemical and physiological effects in various systems. For example, 2-Isopropyl-4H-pyran-4-one has been shown to inhibit the growth of certain bacteria and fungi, suggesting that it may have potential as an antibacterial or antifungal agent. Additionally, 2-Isopropyl-4H-pyran-4-one has been shown to inhibit the activity of certain enzymes, suggesting that it may have potential as an enzyme inhibitor for therapeutic applications.
実験室実験の利点と制限
One of the major advantages of using 2-Isopropyl-4H-pyran-4-one in laboratory experiments is its ability to mimic the structure and function of certain natural compounds, allowing researchers to investigate their mechanism of action and potentially develop new therapeutic agents. However, one limitation of using 2-Isopropyl-4H-pyran-4-one is its potential toxicity, which can limit its use in certain experimental systems.
将来の方向性
There are many potential future directions for research on 2-Isopropyl-4H-pyran-4-one, including investigating its potential therapeutic applications for diseases such as cancer and Alzheimer's disease, as well as exploring its use as an antibacterial or antifungal agent. Additionally, further studies are needed to fully understand the mechanism of action of 2-Isopropyl-4H-pyran-4-one and its potential toxicity, which could lead to the development of safer and more effective synthetic analogs.
合成法
The synthesis of 2-Isopropyl-4H-pyran-4-one can be achieved through a variety of methods, including the reaction of 2-methylfuran with isopropylmagnesium bromide, or the reaction of isopropylmagnesium bromide with 2-acetyl-3-methyl-1,4-dioxane. These methods have been optimized to produce high yields of pure 2-Isopropyl-4H-pyran-4-one, making it readily available for research purposes.
科学的研究の応用
2-Isopropyl-4H-pyran-4-one has been widely used in scientific research due to its ability to mimic the structure and function of certain natural compounds. For example, 2-Isopropyl-4H-pyran-4-one has been used as a synthetic analog of the natural product, 2-undecyl-4-hydroxyquinoline N-oxide (UHQQNO), which has been shown to have antibacterial and antifungal properties. By using 2-Isopropyl-4H-pyran-4-one as a synthetic analog, researchers can investigate the mechanism of action of UHQQNO and potentially develop new antibacterial and antifungal agents.
特性
CAS番号 |
182616-37-1 |
|---|---|
製品名 |
2-Isopropyl-4H-pyran-4-one |
分子式 |
C8H10O2 |
分子量 |
138.16 g/mol |
IUPAC名 |
2-propan-2-ylpyran-4-one |
InChI |
InChI=1S/C8H10O2/c1-6(2)8-5-7(9)3-4-10-8/h3-6H,1-2H3 |
InChIキー |
CPUXMBKSJPOEBS-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=O)C=CO1 |
正規SMILES |
CC(C)C1=CC(=O)C=CO1 |
同義語 |
4H-Pyran-4-one,2-(1-methylethyl)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S)-2-methyl-1-[(2S,3S)-3-propan-2-yloxiran-2-yl]propan-1-ol](/img/structure/B65081.png)
![5-bromo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B65085.png)

![2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbaldehyde](/img/structure/B65094.png)
![Benzo[d]oxazol-5-ol](/img/structure/B65095.png)
![2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid](/img/structure/B65099.png)



![Furo[2,3-c]pyridine-7-methanamine](/img/structure/B65110.png)



